molecular formula C24H16N2O4 B2636121 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-71-1

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2636121
CAS RN: 877657-71-1
M. Wt: 396.402
InChI Key: TWPWSLIKGUAMQN-UHFFFAOYSA-N
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Description

Benzofuro[3,2-d]pyrimidine is a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many derivatives of this class have shown promising anticancer activity .


Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves a pyrimidine ring fused with a benzofuro ring . The exact structure would depend on the specific substituents attached to the rings.


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present. They often involve interactions with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Mechanism of Action

Many benzofuro[3,2-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety and hazards associated with these compounds would depend on the specific compound and its biological activity. As many of these compounds have anticancer activity, they could potentially have cytotoxic effects .

Future Directions

The future directions for research on these compounds could involve further exploration of their anticancer potential and the development of more selective inhibitors . Additionally, more research could be done to better understand their synthesis and chemical properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then cyclized with urea and sodium ethoxide to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde", "ammonium acetate", "acetic acid", "urea", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid to form an intermediate.", "Step 2: Cyclization of the intermediate with urea and sodium ethoxide to form 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] }

CAS RN

877657-71-1

Product Name

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C24H16N2O4

Molecular Weight

396.402

IUPAC Name

1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

TWPWSLIKGUAMQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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